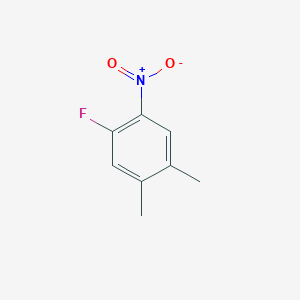

1-Fluoro-4,5-dimethyl-2-nitrobenzene

Descripción

Contextualization within Halogenated Nitroaromatic Chemistry

Halogenated nitroaromatic compounds are a significant class of industrial chemicals widely used as starting materials and intermediates in the synthesis of a broad spectrum of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govscispace.comnumberanalytics.com The synthesis of these compounds typically involves the nitration of a halogenated aromatic substrate. nih.gov This electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the ring, a process that is fundamental in industrial chemistry. nih.govscispace.com

The chemistry of halogenated nitroaromatics is largely defined by the interplay between the halogen substituent and the strongly electron-withdrawing nitro group. nih.gov This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r_), where the halogen can act as a leaving group. mdpi.comwikipedia.org Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group (-NH₂). numberanalytics.com The selective catalytic reduction of halogenated nitroaromatics is a primary and widely utilized method for producing halogenated anilines. researchgate.net These anilines are crucial intermediates for agrochemicals like herbicides and pesticides, as well as for pigments and drugs. nih.govresearchgate.net

Significance of Dimethyl and Fluoro Substituents in Aromatic Systems

The properties and reactivity of an aromatic compound are profoundly influenced by its substituents. In 1-Fluoro-4,5-dimethyl-2-nitrobenzene, the fluorine and dimethyl groups impart specific characteristics.

Fluoro Substituent: Fluorine is the most electronegative element, and when attached to an aromatic ring, it exerts a powerful electron-withdrawing inductive effect. numberanalytics.com This effect can significantly alter the electronic properties of the benzene (B151609) ring. numberanalytics.com While it withdraws electron density through the sigma bond framework, it can also act as a weak resonance donor through its lone pairs. acs.org The incorporation of fluorine into molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability, potentially leading to improved drug efficacy. numberanalytics.comnih.gov In the context of reactivity, the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other electron-withdrawing groups like the nitro group. wikipedia.orgnumberanalytics.com

Dimethyl Substituents: The two methyl groups at positions 4 and 5 act as electron-donating groups through inductive effects and hyperconjugation. This electron donation counteracts the withdrawing effects of the fluoro and nitro groups, creating a complex electronic environment on the aromatic ring. The position of these alkyl groups also introduces steric considerations that can influence the molecule's conformation and the regioselectivity of its reactions.

The combination of these substituents—the inductively withdrawing fluorine, the strongly electron-withdrawing nitro group, and the electron-donating methyl groups—results in a molecule with a distinct dipole moment and predictable reactivity patterns for both electrophilic and nucleophilic aromatic substitution reactions.

Overview of Research Domains Pertaining to Aromatic Nitro-Fluoro Compounds

Aromatic compounds containing both nitro and fluoro groups are versatile platforms in several scientific research fields, owing to the unique properties conferred by these functional groups.

Chemical Synthesis: These compounds are valuable building blocks for creating more complex organic molecules. smolecule.com The fluorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing two reactive handles for further functionalization. smolecule.comnumberanalytics.com This versatility makes them key precursors in the preparation of a wide array of fluorinated aromatic compounds. smolecule.com

Medicinal Chemistry and Drug Discovery: Fluorinated aromatics are of great importance in the pharmaceutical industry. numberanalytics.com The presence of fluorine can enhance the potency and pharmacokinetic properties of drug candidates. nih.gov Consequently, nitro-fluoro aromatic structures are explored as pharmacophores and starting materials for the synthesis of new therapeutic agents, including anticancer drugs, antibiotics, and antipsychotics. smolecule.comnih.govnumberanalytics.com

Materials Science: Fluorinated aromatic compounds are used to develop advanced materials. numberanalytics.com They are precursors for fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.com Additionally, these compounds find applications in the synthesis of materials for organic light-emitting diodes (OLEDs). numberanalytics.com

Biological Research: In biological studies, aromatic nitro-fluoro compounds are utilized in several capacities. They are employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. smolecule.com A significant and emerging application is in the development of fluorescent probes for imaging. smolecule.com The nitro group often acts as a fluorescence quencher, and its bioreduction to a fluorescent amine under the low-oxygen conditions characteristic of solid tumors allows for the targeted imaging of tumor hypoxia. mdpi.com

| Research Domain | Application of Aromatic Nitro-Fluoro Compounds |

| Chemical Synthesis | Serve as versatile building blocks and precursors for complex fluorinated molecules. smolecule.com |

| Medicinal Chemistry | Used as pharmacophores and intermediates for pharmaceuticals like anticancer agents and antibiotics. smolecule.comnumberanalytics.com |

| Materials Science | Employed in the synthesis of high-performance materials such as fluoropolymers and OLEDs. numberanalytics.com |

| Biological Research | Used to study enzyme reactions and as fluorescent probes for imaging tumor hypoxia. smolecule.commdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTUNSTXISDNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612635 | |

| Record name | 1-Fluoro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915944-24-0 | |

| Record name | 1-Fluoro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 4,5 Dimethyl 2 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) stands as a cornerstone for the functionalization of aromatic rings and is a principal strategy for the synthesis of 1-fluoro-4,5-dimethyl-2-nitrobenzene. This approach can be divided into two main categories: the nitration of a pre-fluorinated precursor and the direct fluorination of a nitrated precursor.

Regioselective Nitration of Dimethylfluorobenzene Precursors

The most common and direct method for the synthesis of this compound is the regioselective nitration of 4-fluoro-1,2-dimethylbenzene. reddit.comsmolecule.com In this reaction, the aromatic ring of 4-fluoro-1,2-dimethylbenzene acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly sulfuric acid. reddit.com

The directing effects of the substituents on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The two methyl groups at positions 4 and 5 are activating, ortho-, para-directing groups due to hyperconjugation and inductive effects. The fluorine atom at position 1 is a deactivating group through its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director due to resonance effects of its lone pairs. The interplay of these directing effects favors the introduction of the nitro group at the position ortho to the fluorine and meta to the two methyl groups (position 2), which is the most activated and sterically accessible position.

Control of reaction conditions, particularly temperature, is critical to maximize the yield of the desired product and minimize the formation of unwanted isomers or poly-nitrated byproducts. These reactions are typically carried out at low temperatures to manage the exothermic nature of the nitration process. reddit.com

| Precursor | Reagents | Key Conditions | Product |

| 4-Fluoro-1,2-dimethylbenzene | Conc. HNO₃, Conc. H₂SO₄ | Low temperature | This compound |

Direct Fluorination Strategies on Nitro-Dimethylbenzene Scaffolds

An alternative electrophilic substitution approach involves the direct fluorination of a 1,2-dimethyl-4-nitrobenzene (B166907) scaffold. However, direct fluorination of aromatic compounds using elemental fluorine (F₂) is often challenging due to its high reactivity, which can lead to a lack of selectivity and the formation of multiple products. reddit.com

To overcome these challenges, modern electrophilic fluorinating reagents have been developed. These reagents, often containing a nitrogen-fluorine (N-F) bond, offer a more controlled and selective method for introducing a fluorine atom onto an aromatic ring. wikipedia.org Commonly used reagents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgbrynmawr.edu These reagents are more stable and easier to handle than elemental fluorine, providing a viable, albeit less common, pathway for the synthesis of this compound from a nitrated precursor. The mechanism is believed to involve the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Precursor Synthesis

While direct SNAr on a suitably substituted benzene ring to introduce the fluorine atom is a plausible strategy, it is more commonly employed in the synthesis of precursors to this compound. A key example is the synthesis of 4-fluoro-1,2-dimethylbenzene from 4-chloro-1,2-dimethylbenzene through a halogen exchange (Halex) reaction. The Halex process typically involves the reaction of an aromatic chloride with a fluoride (B91410) salt, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Furthermore, a well-established method for introducing a fluorine atom onto an aromatic ring is through the diazotization of an aniline (B41778) precursor followed by a fluorination reaction, such as the Balz-Schiemann reaction. In the context of synthesizing this compound, this would involve the diazotization of 4,5-dimethyl-2-nitroaniline (B181755). The amino group is converted to a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate (B81430) salt is then thermally decomposed to yield the desired fluoroaromatic compound, with the expulsion of nitrogen gas and boron trifluoride. Variations of this reaction exist where other fluoride sources are used.

| Precursor | Reagents | Key Conditions | Intermediate | Product |

| 4,5-Dimethyl-2-nitroaniline | 1. NaNO₂, HBF₄ 2. Heat | 1. Low temperature (diazotization) 2. Elevated temperature (decomposition) | Diazonium tetrafluoroborate salt | This compound |

Derivatization from Related Halodimethylnitrobenzenes

This compound can also be synthesized via derivatization from other halogenated analogs, primarily through nucleophilic aromatic substitution. The most common example is the halogen exchange (Halex) reaction starting from 1-chloro-4,5-dimethyl-2-nitrobenzene. wikipedia.org

In this SNAr reaction, the chlorine atom is displaced by a fluoride ion. The reaction is facilitated by the presence of the electron-withdrawing nitro group at the ortho position, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out using a source of fluoride ions, such as spray-dried potassium fluoride, at high temperatures in a polar aprotic solvent. smolecule.com

| Precursor | Reagents | Key Conditions | Product |

| 1-Chloro-4,5-dimethyl-2-nitrobenzene | Potassium Fluoride (KF) | High temperature, Polar aprotic solvent (e.g., DMF, DMSO) | This compound |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound in an academic or industrial setting. For the nitration of 4-fluoro-1,2-dimethylbenzene, key parameters to optimize include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. A higher concentration of the nitronium ion, facilitated by a higher proportion of sulfuric acid, can increase the reaction rate, but may also lead to over-nitration if not carefully controlled. Lowering the temperature helps to control the exothermic reaction and improve regioselectivity.

In the case of the Balz-Schiemann reaction, the temperature of both the diazotization and the subsequent decomposition steps must be carefully controlled to prevent the decomposition of the diazonium salt intermediate and to ensure a safe and efficient reaction. The purity of the starting aniline is also crucial for obtaining a high yield of the final product.

For Halex reactions, the efficiency of the fluoride source and the choice of solvent are critical. Spray-dried potassium fluoride is often used to increase its reactivity. The use of phase-transfer catalysts can also enhance the rate of reaction by improving the solubility and availability of the fluoride ion in the organic phase. Research has shown that for similar fluoronitrobenzene syntheses, optimizing the amount of catalyst and the reaction time and temperature can lead to significant improvements in yield.

While specific, detailed academic studies focusing solely on the optimization of this compound synthesis are not widely published, the principles derived from the synthesis of analogous fluorinated and nitrated aromatic compounds provide a strong framework for maximizing the efficiency of its production.

Chemical Reactivity and Mechanistic Studies of 1 Fluoro 4,5 Dimethyl 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic attack. This activation is a hallmark of the SNAr mechanism, which typically proceeds through a two-step addition-elimination pathway. The fluorine atom, being a good leaving group for this reaction, is readily displaced by a variety of nucleophiles.

The generally accepted mechanism for the SNAr reaction involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

Table 1: Illustrative Calculated Stabilities of Meisenheimer Complexes (Note: The following data is illustrative and based on general principles for related compounds, not specific experimental values for 1-Fluoro-4,5-dimethyl-2-nitrobenzene.)

| Aromatic Substrate | Nucleophile | Calculated Relative Stability of Meisenheimer Complex (kcal/mol) |

| 1-Fluoro-2-nitrobenzene (B31998) | Methoxide | -15.2 |

| 1-Fluoro-4-nitrobenzene | Methoxide | -18.5 |

| 1-Fluoro-2,4-dinitrobenzene | Methoxide | -25.8 |

| This compound | Methoxide | (Predicted to be less stable than 1-Fluoro-2-nitrobenzene) |

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that control the reaction rate. For related compounds, such as 1-fluoro-2,4-dinitrobenzene, extensive kinetic analyses have been performed with various nucleophiles in different solvents. psu.edursc.orgmdpi.comresearchgate.net These studies often reveal second-order kinetics, being first order in both the aromatic substrate and the nucleophile. psu.edu

In the context of this compound, the electron-donating methyl groups are expected to decrease the rate of the SNAr reaction compared to an unsubstituted or dinitro-substituted analogue. This is due to the aforementioned destabilization of the negatively charged Meisenheimer complex and a reduction in the electrophilicity of the carbon atom attached to the fluorine. While specific kinetic data for this compound is not prevalent in the literature, the general principles of SNAr kinetics are well-established.

The reactivity of this compound in SNAr reactions is dependent on the nature of the attacking nucleophile. Generally, stronger nucleophiles will react more rapidly. The reactivity of a series of nucleophiles is often correlated with their basicity, as described by the Brønsted-type relationship. nih.gov Common nucleophiles used in SNAr reactions include amines (e.g., piperidine, morpholine), alkoxides (e.g., methoxide, ethoxide), and thiols. researchgate.net

For this compound, reactions with strong nucleophiles like primary and secondary amines, as well as alkoxides, are expected to proceed to yield the corresponding substituted products. The relative reactivity would likely follow the order of nucleophilicity of the attacking species.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction under various conditions, offering a pathway to other important functional groups, most notably the amino group.

The electrochemical reduction of nitroaromatic compounds has been a subject of considerable study. acs.orgnih.gov In aprotic solvents, the reduction of nitrobenzene (B124822) typically occurs in two successive one-electron steps. The first reversible step forms a radical anion, and the second, at a more negative potential, generates a dianion. In protic media, the reduction often proceeds via a single four-electron wave to produce the corresponding hydroxylamine, which can be further reduced to the aniline (B41778). nih.gov

For this compound, the presence of the two electron-donating methyl groups would be expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to nitrobenzene itself. This is because the methyl groups increase the electron density on the ring, making the acceptance of an electron less favorable. Conversely, the fluorine atom, being electronegative, would have a slight opposing effect.

Table 2: Typical Half-Wave Potentials for the First Reduction Step of Substituted Nitrobenzenes in Aprotic Solvent (Note: This data is illustrative and based on general principles, not specific experimental values for this compound.)

| Compound | Substituent Effects | Illustrative E1/2 (V vs. SCE) |

| Nitrobenzene | Reference | -1.15 |

| 4-Nitrotoluene | Electron-donating | -1.22 |

| 4-Nitroanisole | Electron-donating | -1.25 |

| This compound | Two electron-donating, one electron-withdrawing | (Predicted to be more negative than nitrobenzene) |

The initial one-electron reduction of a nitroaromatic compound leads to the formation of a nitro radical anion. acs.orgrsc.org The stability and subsequent reactivity of this radical anion are of significant interest. The nitrobenzene radical anion itself is relatively stable in aprotic media.

The radical anion of this compound, once formed, can undergo further reactions. For instance, it is known that electrogenerated nitrobenzene radical anions can react with alkyl halides. documentsdelivered.com It is therefore plausible that the radical anion of our target compound could participate in similar intermolecular reactions. The ultimate fate of the radical anion will depend on the reaction conditions, including the solvent, the presence of proton sources, and the availability of other electrophiles.

Electrophilic Transformations of the Aromatic Ring

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group and the fluorine atom. However, the two methyl groups are electron-donating and activating. The regioselectivity of any potential electrophilic attack is determined by the directing effects of these substituents.

The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The nitro group is a meta-director. In this compound, the positions on the aromatic ring are influenced by these competing effects. The position ortho to the fluorine and meta to the nitro group (C6) and the position ortho to the methyl groups and meta to the nitro group (C3) are the most likely sites for electrophilic attack.

Detailed research findings on specific electrophilic transformations beyond the synthesis of the parent molecule are limited. However, based on general principles of electrophilic aromatic substitution, the following reactions can be considered.

Nitration: Further nitration of this compound would be challenging due to the already present deactivating nitro group. If forced under harsh conditions (e.g., fuming nitric acid and sulfuric acid), the incoming nitro group would likely be directed to the position least deactivated, which would be ortho to one of the methyl groups and meta to the existing nitro group.

Halogenation: The introduction of a halogen (e.g., Br or Cl) via electrophilic aromatic substitution would also be subject to the directing effects of the existing substituents. A Lewis acid catalyst would be required to polarize the halogen molecule. The substitution pattern would likely favor the position ortho to the activating methyl groups and meta to the deactivating nitro group.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic ring. Similar to other electrophilic substitutions, the position of attack would be governed by the combined directing effects of the substituents.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not feasible on strongly deactivated rings like this compound. The presence of the nitro group, a strong deactivating group, inhibits the reaction with the carbocation or acylium ion intermediate.

A summary of the expected directing effects for electrophilic substitution is provided in the table below.

| Substituent | Position | Directing Effect |

| -F | 1 | ortho, para |

| -NO₂ | 2 | meta |

| -CH₃ | 4 | ortho, para |

| -CH₃ | 5 | ortho, para |

Given the combined effects, the most probable site for electrophilic attack is the C6 position, which is ortho to the fluorine and one methyl group, and meta to the nitro group.

Metal-Catalyzed Coupling Reactions and Cross-Coupling Methodologies

The presence of both a fluorine atom and a nitro group on the aromatic ring of this compound opens up possibilities for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on similar nitroaromatic and fluoroaromatic compounds.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. In the case of this compound, the fluorine atom is generally unreactive in Suzuki-Miyaura couplings under standard conditions. However, recent advancements have shown that C-F bonds ortho to a nitro group can be activated for arylation. researchgate.net This suggests that this compound could potentially undergo Suzuki-Miyaura coupling at the C-F bond to form 2-aryl-4,5-dimethyl-1-nitrobenzene derivatives.

A more recent and innovative approach involves the use of the nitro group itself as a leaving group in what is known as denitrative coupling. acs.org

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the aryl fluoride bond is typically inert. However, the development of denitrative Heck reactions allows for the coupling of nitroarenes with alkenes. chemrxiv.org This methodology could potentially be applied to this compound, where the nitro group is displaced to form a new carbon-carbon bond with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The C-F bond of this compound would be the reactive site in a traditional Buchwald-Hartwig amination. While C-F bond amination is more challenging than that of C-Br or C-I bonds, specialized catalyst systems have been developed for this purpose. The electron-withdrawing nitro group would activate the C-F bond towards nucleophilic aromatic substitution, which is the key step in the Buchwald-Hartwig amination mechanism. beilstein-journals.org

The following table summarizes the potential metal-catalyzed cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling (Denitrative) | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base | 2-Aryl-1-fluoro-4,5-dimethylbenzene |

| Heck Reaction (Denitrative) | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base | 1-Fluoro-4,5-dimethyl-2-alkenylbenzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base | N-Aryl-4,5-dimethyl-2-nitroaniline |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-fluoro-4,5-dimethyl-2-nitrobenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The aromatic protons, influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating nature of the methyl groups, will appear in the downfield region. The two methyl groups at the C4 and C5 positions are expected to appear as singlet signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. Each carbon atom in the molecule will produce a distinct resonance, with its chemical shift determined by its hybridization and the electronic effects of the neighboring substituents. The carbon atoms attached to the electron-withdrawing fluorine and nitro groups (C1 and C2) are expected to be significantly deshielded and thus appear at higher chemical shifts. The carbons bearing the methyl groups (C4 and C5) and the methyl carbons themselves will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.85 | C-1 (C-F) |

| H-6 | 7.29 | C-2 (C-NO₂) |

| CH₃ (C4) | 2.30 (s) | C-3 |

| CH₃ (C5) | 2.25 (s) | C-4 |

| C-5 | ||

| C-6 | ||

| CH₃ (C4) | ||

| CH₃ (C5) | ||

| Note: Predicted data is based on computational models and may vary from experimental values. 'd' denotes a doublet due to C-F coupling. |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. smolecule.com The chemical shift of this signal provides valuable information about the electronic effects of the other substituents on the ring. The strong electron-withdrawing nitro group and the electron-donating methyl groups will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (ppm) |

| F-1 | -118.3 |

| Note: Predicted data is referenced to a standard (e.g., CFCl₃) and may vary from experimental values. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, these techniques can confirm the presence of the nitro, fluoro, and methyl groups, as well as the aromatic ring.

The most characteristic vibrations are those of the nitro group, which exhibits strong symmetric and asymmetric stretching bands. Aromatic C-H stretching vibrations are also expected to be observed.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | ~1525 | Nitro |

| Symmetric NO₂ Stretch | ~1350 | Nitro |

| C-F Stretch | ~1220 | Fluoroaromatic |

| Aromatic C=C Stretch | ~1600, ~1480 | Aromatic Ring |

| C-H Stretch (Aromatic) | >3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | <3000 | Methyl |

| Note: These are approximate ranges and can be influenced by the molecular environment. |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are often weak in Raman spectra and vice versa, the combination of both techniques allows for a more complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (169.15 g/mol ). biosynth.com

Nitroaromatic compounds exhibit characteristic fragmentation pathways. Common fragmentation patterns include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). smolecule.com The resulting fragment ions can provide further structural information.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Description |

| 169 | [C₈H₈FNO₂]⁺ | Molecular Ion |

| 152 | [C₈H₈FO]⁺ | Loss of NO |

| 123 | [C₈H₈F]⁺ | Loss of NO₂ |

| 95 | [C₆H₄F]⁺ | Further fragmentation |

| Note: The relative intensities of the peaks can vary depending on the ionization method used. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental X-ray crystal structure for this compound is currently available in the public domain, studies on structurally related compounds can offer insights. For instance, X-ray crystallographic studies of similar nitrobenzene (B124822) derivatives suggest that the nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization.

A crystal structure of this compound would precisely define bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which can influence the physical properties of the compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of 1-Fluoro-4,5-dimethyl-2-nitrobenzene is the determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. For this compound, a key structural feature is the orientation of the nitro group relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent fluorine atom and methyl group, the nitro group may be twisted out of the plane of the benzene ring.

Table 1: Expected Key Geometric Parameters of this compound from DFT Optimization

| Parameter | Expected Value/Trend | Rationale |

| C-N Bond Length | Longer than in aniline (B41778), potentially around 1.48 Å | The electron-withdrawing nitro group can lead to a longer C-N bond compared to electron-donating groups. rsc.org |

| O-N-O Bond Angle | Approximately 120-125° | Typical for nitroarenes. |

| Dihedral Angle (C-C-N-O) | Non-zero | Steric hindrance between the ortho substituents (fluorine and nitro group) would likely force the nitro group out of the plane of the benzene ring to relieve strain. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. globethesis.com The electron-donating methyl groups, in contrast, would raise the energy of the HOMO. The distribution of these orbitals is also critical. The LUMO is likely to be localized primarily on the nitrobenzene (B124822) moiety, particularly on the nitro group and the carbon atom to which it is attached, indicating that this region is susceptible to nucleophilic attack. malayajournal.orgglobethesis.com The HOMO, influenced by the methyl groups, would be distributed more on the benzene ring.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates a capacity to donate electrons, though moderated by the withdrawing groups. |

| LUMO Energy | Low | Suggests a strong ability to accept electrons, making it susceptible to reduction and nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relatively small | A smaller gap generally implies higher reactivity. |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts provide valuable information for structural elucidation. While experimental data for this compound is not widely published, theoretical predictions can estimate the chemical shifts. For instance, the protons on the benzene ring would have distinct chemical shifts due to the varied electronic environments created by the substituents. The fluorine atom's chemical shift in ¹⁹F NMR is particularly sensitive to its electronic surroundings. smolecule.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, the C-F stretching vibration, and various C-H and aromatic ring vibrations. researchgate.net Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the compound's identity.

Quantum Chemical Descriptors and Their Application in Predictive Chemistry

Beyond the fundamental electronic structure, various quantum chemical descriptors can be derived from DFT calculations to quantify specific aspects of a molecule's reactivity and properties.

Electrophilicity Indices and Molecular Hardness Analysis

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group results in a high electrophilicity index, indicating their propensity to react with nucleophiles.

Molecular Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap. A large HOMO-LUMO gap signifies a hard molecule, which is less reactive, while a small gap indicates a soft molecule with higher reactivity. The inverse of hardness is softness. For this compound, the combination of electron-donating and -withdrawing groups would result in a moderate hardness, making it a reactive species.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). globethesis.comnih.gov These models use calculated molecular descriptors to predict the activity or properties of new or untested compounds, thereby reducing the need for extensive experimental work. researchgate.net

For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity. nih.govresearchgate.net Various descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and lipophilic (e.g., logP) parameters, are used to build these models. While a specific QSAR or QSPR model for this compound is not available in the literature, the principles of these methodologies are directly applicable. By calculating a range of quantum chemical and other descriptors for this molecule, its potential biological activity and properties could be estimated based on existing models for related nitroaromatic compounds. researchgate.net This predictive capability is crucial for assessing the potential environmental impact and guiding the design of new, safer chemicals. nih.gov

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Characterization

Non-covalent interactions (NCIs) are crucial in understanding the stability of crystal structures and molecular recognition processes. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts.

Hirshfeld Surface Analysis

Although a crystal structure for this compound is not publicly documented, we can infer its interaction patterns by analyzing related structures, such as 2,4-dimethyl-1-nitrobenzene. researchgate.net For this analog, Hirshfeld surface analysis reveals that H···H, O···H/H···O, C···C, and C···H/H···C contacts are the most significant contributors to stabilizing its crystal structure. researchgate.net

For this compound, the presence of a fluorine atom and a nitro group introduces additional significant non-covalent interactions. The analysis would involve mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface to identify key interaction points. Red spots on the dnorm surface would indicate close intermolecular contacts.

The primary intermolecular contacts expected for this compound would include:

Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, leading to C–H···O interactions with the methyl and aromatic hydrogens of neighboring molecules.

Halogen Bonds: The fluorine atom can act as a halogen bond donor, particularly due to the electron-withdrawing nature of the attached nitro group which can create an electropositive region (σ-hole) on the fluorine. rsc.org This could lead to F···O or F···N interactions.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with adjacent molecules. nih.gov

2D Fingerprint Plots

Decomposing the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the intermolecular contacts. Based on studies of similar nitroaromatic compounds, the following distribution of contacts can be anticipated. researchgate.netnih.gov

| Intermolecular Contact | Expected Contribution | Description |

| H···H | High | Represents the large proportion of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Highlights the importance of hydrogen bonding involving the nitro group. |

| C···H / H···C | Moderate | Indicates contacts between aromatic/methyl carbons and hydrogen atoms. |

| F···H / H···F | Moderate | Arises from interactions involving the fluorine atom. |

| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions. |

| N···H / H···N | Low | Possible interactions involving the nitrogen atom of the nitro group. |

| F···O / O···F | Low | Potential halogen bonding or other close contacts between fluorine and oxygen. |

This table is generated based on findings from analogous compounds and theoretical principles of non-covalent interactions.

Non-Covalent Interaction (NCI) Analysis

NCI analysis, based on the reduced density gradient (RDG), allows for the visualization of non-covalent interactions in real space. nih.gov For this compound, NCI plots would likely reveal large, green-colored low-density gradient isosurfaces between molecules, indicative of stabilizing van der Waals interactions. Stronger hydrogen bonds (C-H···O) would appear as distinct, reddish-brown discs or spikes, while weaker interactions like C-H···F would be represented by smaller, less intense features. researchgate.net This analysis complements Hirshfeld surfaces by providing a clear visual distinction between stabilizing and destabilizing contacts within the molecular system. nih.govresearchgate.net

Molecular Docking Simulations for Investigating Potential Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or other biomolecular target.

While specific docking studies for this compound are not available in the reviewed literature, the general class of nitroaromatic compounds has been investigated for interactions with various biological targets. daneshyari.comnih.gov These studies provide a framework for postulating the potential molecular interactions of the title compound.

Potential Biological Targets and Binding Interactions

Nitroaromatic compounds are known to interact with enzymes such as nitroreductases and have been studied for their potential anti-inflammatory and antimicrobial activities. daneshyari.comresearchgate.netnih.gov For instance, nitro-substituted benzamides have been docked against inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.gov

A hypothetical molecular docking study of this compound with a target like iNOS or a bacterial nitroreductase could reveal the following interactions:

Hydrogen Bonding: The nitro group is a key pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues like Arginine, Serine, or Asparagine in an enzyme's active site. daneshyari.com

Halogen Bonding: The fluorine atom could form halogen bonds with backbone carbonyl oxygens or other electron-rich residues.

Hydrophobic Interactions: The dimethyl-substituted benzene ring provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-Stacking: The aromatic ring can form π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Simulated Docking Results

The results of a hypothetical docking simulation can be summarized in a table, detailing the binding affinity and the key interacting residues.

| Target Protein (Example) | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Types of Interaction |

| Inducible Nitric Oxide Synthase (iNOS) | -7.5 | ARG, TYR, VAL | Hydrogen bond with ARG (via nitro group), π-π stacking with TYR, Hydrophobic interaction with VAL. |

| Bacterial Nitroreductase | -8.2 | SER, PHE, LEU | Hydrogen bond with SER (via nitro group), π-π stacking with PHE, Hydrophobic interaction with LEU. |

| DNA Minor Groove | -6.8 | Guanine (G), Cytosine (C) | Hydrogen bond with Guanine base (via nitro group), van der Waals contacts within the groove. daneshyari.com |

This table presents hypothetical data based on docking studies of similar nitroaromatic compounds to illustrate potential interactions. daneshyari.comnih.govresearchgate.net

The specific substitution pattern of this compound, with its unique electronic and steric properties, would ultimately determine its precise binding orientation and affinity for any given biological target. smolecule.com The electron-withdrawing nitro and fluoro groups, combined with the electron-donating methyl groups, create a distinct electrostatic potential on the molecule's surface that guides its interactions.

Role of 1 Fluoro 4,5 Dimethyl 2 Nitrobenzene As an Organic Synthesis Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of 1-fluoro-4,5-dimethyl-2-nitrobenzene makes it a versatile precursor for constructing more elaborate molecular structures. It serves as a foundational building block, providing a substituted phenyl scaffold that can be systematically modified. smolecule.com The primary pathways for its use as a precursor involve transformations of its nitro and fluoro substituents.

Reduction of the nitro group yields 2-fluoro-4,5-dimethylaniline, a key diamine precursor. This aniline (B41778) derivative can then undergo a wide array of reactions common to aromatic amines, such as diazotization, followed by Sandmeyer or Schiemann reactions to introduce a variety of other functional groups. Furthermore, the amino group can be used to form amides, sulfonamides, or participate in condensation reactions to build heterocyclic rings fused to the dimethylphenylene core.

Simultaneously, the fluorine atom can be displaced by various nucleophiles, a reaction that is highly facilitated by the ortho-nitro group. This allows for the introduction of ether, thioether, or amine linkages at this position. The ability to perform these transformations sequentially allows chemists to use this compound as a starting point for multi-step syntheses, leading to complex target molecules with specific substitution patterns that would be difficult to achieve otherwise.

Building Block for Pharmaceutical and Agrochemical Intermediates

The fluorinated and nitrated benzene (B151609) motif is prevalent in many biologically active compounds. Consequently, this compound is a relevant building block in the discovery and production of intermediates for the pharmaceutical and agrochemical industries. smolecule.com Research explores its potential as a pharmacophore in the design of new drugs that target specific enzymes or receptors.

While specific, direct applications in marketed products are proprietary, the synthetic utility can be inferred from analogous structures. For instance, related fluoronitrobenzene derivatives are crucial in synthesizing modern drugs. The synthesis of the antidepressant vortioxetine (B1682262) involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with a thiophenol derivative in the first step. google.com This highlights the importance of the fluoronitrobenzene scaffold in creating complex pharmaceutical agents.

In the agrochemical sector, fluorinated aromatic compounds are integral to many herbicides and pesticides. The synthesis of the herbicide flufenacet, for example, utilizes N-(4-fluorophenyl) acetamide (B32628) derivatives, which can be prepared from precursors like p-fluoronitrobenzene. researchgate.net The strategic placement of the fluoro and methyl groups on the this compound ring makes it a candidate for the synthesis of new agrochemicals, where specific substitution patterns are often required to optimize efficacy and selectivity. smolecule.com

Strategies for Further Functionalization and Derivatization

The functionalization of this compound primarily revolves around the selective reactions of its nitro and fluoro groups. These transformations allow for the generation of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the strongly electron-withdrawing nitro group at the ortho position, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by a wide range of nucleophiles under relatively mild, often basic, conditions. smolecule.com Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form secondary amines). This reaction is a powerful tool for creating carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. smolecule.com

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (–NH₂) under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with agents such as tin(II) chloride (SnCl₂) in acidic media are common methods. smolecule.com This transformation is highly efficient and yields the corresponding 2-fluoro-4,5-dimethylaniline, a versatile intermediate for subsequent reactions like diazotization or acylation.

The following table summarizes the primary strategies for derivatization:

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-O⁻, R-S⁻, R₂NH), Base (e.g., K₂CO₃) | Fluoro | Ethers, Thioethers, Amines |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Nitro | Primary Amine (Aniline) |

| Diazotization (of aniline derivative) | NaNO₂, Acid (e.g., HCl) | Amino (from reduced nitro) | Diazonium Salt |

This table presents common derivatization reactions for this compound.

A related derivatization approach involves reagents analogous to Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which react with amino acids. wikipedia.org A close analog, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, has been used for the derivatization of amino acids via nucleophilic substitution of the fluorine atom by the amino group of the amino acid. mdpi.com This underscores the reactivity of the fluoro-nitroaromatic system.

Derivatives and Analogues of 1 Fluoro 4,5 Dimethyl 2 Nitrobenzene

Synthesis and Characterization of Related Halogenated and Alkylated Nitrobenzene (B124822) Derivatives

The synthesis of analogues of 1-fluoro-4,5-dimethyl-2-nitrobenzene often employs well-established aromatic chemistry, with strategic choices of precursors and reaction pathways to achieve the desired substitution pattern.

A common and effective method for introducing different halogens onto the 4,5-dimethyl-2-nitroaniline (B181755) scaffold is through diazotization followed by a Sandmeyer-type reaction. For instance, the bromo-analogue, 1-bromo-4,5-dimethyl-2-nitrobenzene, can be prepared with high yield (approximately 89.4%) by treating 4,5-dimethyl-2-nitroaniline with sodium nitrite (B80452) in hydrobromic acid, followed by the addition of copper(I) bromide. chemicalbook.com This procedure involves the formation of a diazonium salt intermediate, which is then displaced by the bromide. chemicalbook.com A similar strategy can be used for synthesizing the chloro-derivative.

The synthesis of alkoxy derivatives has also been reported. In one study, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in a 90% yield by the direct nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid at 0 °C. mdpi.com This method highlights how the existing substituents (fluoro and methoxy (B1213986) groups) direct the incoming nitro group. mdpi.com

Characterization of these derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the substitution pattern on the benzene (B151609) ring. nih.gov Infrared (IR) spectroscopy helps identify characteristic functional groups, such as the asymmetric and symmetric stretches of the nitro group (NO₂). mdpi.comacs.org For crystalline solids, single-crystal X-ray diffraction provides definitive structural elucidation, confirming bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govresearchgate.net

| Derivative Name | Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4,5-dimethyl-2-nitrobenzene | 4,5-Dimethyl-2-nitroaniline | HBr, NaNO₂, CuBr | Diazotization / Sandmeyer | 89.4% | chemicalbook.com |

| 1-Chloro-2-methyl-4-nitrobenzene | 4-Chloroaniline | Peroxytrifluoroacetic acid, Methyl iodide | Oxidation / Methylation | Good | researchgate.net |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 2-Fluoro-1,4-dimethoxybenzene | HNO₃ | Electrophilic Nitration | 90% | mdpi.com |

Structure-Reactivity Relationship Studies across Series of Analogues

The reactivity of nitrobenzene derivatives is profoundly influenced by the nature and position of their substituents. The nitro group itself is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and generally directs incoming electrophiles to the meta position. rsc.orglibretexts.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Studies have systematically investigated how different substituents modulate the electrophilic character of the nitroarene core. The relative rates of nucleophilic addition can be used as a measure of electrophilic activity. nih.gov For example, in vicarious nucleophilic substitution (VNS) reactions, the presence of additional electron-withdrawing groups enhances the reactivity, while electron-donating groups decrease it. nih.gov

The substituents also affect the reactivity of the nitro group itself. The reduction of the nitro group to an amine is a pivotal transformation in synthetic chemistry. acs.org This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or dissolution of metals like iron or tin in acidic conditions. acs.orgsmolecule.com Theoretical studies using density functional theory (DFT) have shown that the energy required to break the C–NO₂ bond is directly influenced by the electronic properties of other substituents on the ring. acs.org Electron-donating groups, such as amino (–NH₂) or methyl (–CH₃) groups, increase the C–N bond dissociation energy, making the compound more stable, whereas electron-withdrawing groups like a second nitro group (–NO₂) lower this energy. acs.org These effects are most pronounced when the substituents are in the ortho or para positions due to resonance effects. acs.org

| Substituent Group | Electronic Effect | Effect on Ring Reactivity (Electrophilic Attack) | Effect on C-NO₂ Bond Dissociation Energy | Reference |

|---|---|---|---|---|

| -NO₂ (para) | Electron-Withdrawing | Strongly Deactivating | Decreases | libretexts.orgacs.org |

| -OH (para) | Electron-Donating (Resonance) | Activating | Increases | acs.org |

| -CH₃ (para) | Electron-Donating (Inductive/Hyperconjugation) | Activating | Increases | acs.org |

| -NH₂ (para) | Strongly Electron-Donating (Resonance) | Strongly Activating | Increases Significantly | rsc.orgacs.org |

| -COOH (para) | Electron-Withdrawing | Deactivating | Decreases | acs.org |

Design Principles for Novel Derivatives with Tuned Chemical Properties

The design of novel nitrobenzene derivatives with specific, tailored properties hinges on a deep understanding of structure-reactivity relationships. By strategically placing functional groups, chemists can fine-tune a molecule's electronic profile, stability, and reactivity for a particular purpose.

A key design principle involves balancing the electronic push-pull effects of different substituents. For example, researchers have designed and synthesized 1,2,4-triamino-5-nitrobenzene as a highly stable aromatic polyamine ligand for coordination chemistry. academie-sciences.fr In this molecule, the strong electron-donating character of the three amino groups counteracts the electron-withdrawing nitro group. This electronic balance not only enhances the stability of the molecule against oxidation but also modulates its reactivity, making it a suitable ligand for forming stable metal complexes with nickel. academie-sciences.fr The specific arrangement of amino and nitro groups facilitates intramolecular hydrogen bonding within the resulting metal complex, further enhancing its stability. academie-sciences.fr

Another powerful design strategy involves creating derivatives for advanced applications by incorporating specific functional units. In the development of a new generation of "caged" calcium compounds, a 4-nitrobromobenzene derivative was specifically designed and synthesized to have two-photon absorption properties. acs.org The design incorporated a nitro group to act as an electron acceptor and other parts of the molecule to provide electron-donating character and the calcium-binding unit. This targeted molecular design resulted in a compound with chemical properties precisely tuned for its biological application. acs.org

Ultimately, the foundational principle for designing new derivatives lies in the predictable nature of substituent effects. By choosing substituents with known inductive and resonance effects, one can rationally engineer molecules with desired characteristics, whether it be enhanced reactivity for a subsequent synthetic step, increased stability, or novel photophysical properties. rsc.orgacs.org

| Design Strategy | Example Derivative Class | Tuned Property | Application | Reference |

|---|---|---|---|---|

| Balance electron-donating and -withdrawing groups | Polyamino-nitrobenzenes | Enhanced stability, specific ligand reactivity | Coordination Chemistry | academie-sciences.fr |

| Incorporate specific functional units | Nitrobenzene-calcium chelator conjugates | Two-photon absorption properties | Biological "caged" compounds | acs.org |

| Modulate C-NO₂ bond strength | Nitrobenzenes with various para-substituents | Controlled decomposition/reactivity | Energetic materials, synthetic intermediates | acs.org |

Environmental and Biological Research Perspectives

Photodegradation Studies of Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds is significantly influenced by photodegradation, a process where light energy drives their chemical breakdown. Research into compounds structurally similar to 1-Fluoro-4,5-dimethyl-2-nitrobenzene, such as 2,4-dinitrotoluene (B133949) (DNT), provides insight into potential degradation pathways.

Studies have shown that the photodegradation of DNT in aqueous solutions can occur through direct photolysis or, more rapidly, through photo-oxidative processes. nih.gov Advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (H₂O₂) or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have proven effective in completely degrading DNT. nih.govresearchgate.net The degradation of DNT generally follows first-order reaction kinetics. nih.gov

The photolytic transformation of dinitrotoluenes can result in a variety of intermediate products through the oxidation of the methyl group. researchgate.net Key identified products from the photolysis of 2,4-DNT and 2,6-DNT are listed in the table below.

Interactive Table: Photodegradation Products of Dinitrotoluenes

| Parent Compound | Photodegradation Product |

|---|---|

| 2,4-Dinitrotoluene (2,4-DNT) | 2,4-Dinitrobenzyl alcohol (2,4-DNBOH) |

| 2,4-Dinitrotoluene (2,4-DNT) | 2,4-Dinitrobenzaldehyde (2,4-DNBCHO) |

| 2,4-Dinitrotoluene (2,4-DNT) | 2,4-Dinitrobenzoic acid (2,4-DNBCOOH) |

| 2,6-Dinitrotoluene (2,6-DNT) | 2,6-Dinitrobenzyl alcohol (2,6-DNBOH) |

| 2,6-Dinitrotoluene (2,6-DNT) | 2,6-Dinitrobenzaldehyde (2,6-DNCHO) |

Data sourced from a study on the photolysis rates of dinitrotoluene products. researchgate.net

Given its structure, this compound would likely undergo similar photodegradation, with initial reactions potentially involving oxidation of one or both methyl groups to form corresponding alcohol, aldehyde, and carboxylic acid derivatives. The presence of the fluorine atom, a strong electron-withdrawing group, could also influence the electronic properties of the benzene (B151609) ring and affect the rates and pathways of degradation.

Biotransformation and Environmental Fate Considerations in Research Models

The biological transformation of nitroaromatic compounds is a key factor in their environmental persistence and detoxification. Microorganisms, including bacteria and fungi, have evolved diverse strategies to metabolize these compounds, either through fortuitous reactions or by using them as growth substrates. nih.govdtic.mil

Microbial degradation of nitroaromatics can proceed through several major pathways:

Reductive Pathways : Under anaerobic conditions, bacteria frequently reduce the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.goveaht.org The resulting aromatic amines may be susceptible to further degradation or may polymerize. Some anaerobic bacteria, like Desulfovibrio and Clostridium species, can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-triaminotoluene. nih.govannualreviews.org

Oxidative Pathways : Aerobic bacteria have developed mechanisms to remove the nitro group from the aromatic ring. These strategies involve enzymes that destabilize the ring structure. nih.gov

Dioxygenases : These enzymes insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.goveaht.org This is a common initial step in the degradation of compounds like nitrobenzene (B124822). nih.gov

Monooxygenases : These enzymes can hydroxylate the ring, also precipitating the removal of the nitro group, a pathway observed in the degradation of nitrophenols. nih.govannualreviews.org

Hydride-Meisenheimer Complex Formation : In some bacteria, the addition of a hydride ion to the aromatic ring of di- and trinitro compounds forms an intermediate complex, which then rearomatizes by eliminating a nitrite (B80452) ion. nih.govannualreviews.org

Fungal Degradation : Ligninolytic fungi, such as Phanerochaete chrysosporium, are capable of extensively degrading and even mineralizing highly substituted nitroaromatics like DNT and TNT. nih.govannualreviews.org

For this compound, these models suggest several potential biotransformation routes. The nitro group is a primary target for reductive enzymes. Alternatively, dioxygenase enzymes could attack the aromatic ring, although the substitution pattern with fluoro and methyl groups would influence the position of hydroxylation and the subsequent potential for nitro group elimination.

Interactive Table: Microbial Strategies for Nitroaromatic Biotransformation

| Transformation Strategy | Microbial Type | Key Enzymes/Process | Example Substrates |

|---|---|---|---|

| Nitro Group Reduction | Anaerobic Bacteria (Clostridium, Desulfovibrio) | Nitroreductases | 2,4,6-Trinitrotoluene (TNT) |

| Oxidative Nitro Group Removal | Aerobic Bacteria (Pseudomonas) | Dioxygenases, Monooxygenases | Nitrobenzene, Nitrophenols |

| Hydride Addition-Elimination | Aerobic Bacteria | Hydride Transferases | Dinitro and Trinitro compounds |

| Mineralization | Fungi (Phanerochaete chrysosporium) | Ligninolytic Enzymes | 2,4-Dinitrotoluene (DNT), TNT |

Information compiled from reviews on microbial degradation of nitroaromatics. nih.govannualreviews.org

Investigation of Antimicrobial Activity in Related Nitroaromatic Structures

Nitroaromatic compounds are a well-established class of antimicrobial agents, with their activity spanning antibacterial, antifungal, and antiparasitic applications. encyclopedia.pubnih.govnih.gov The biological activity of these molecules is intimately linked to the redox properties of the nitro group. nih.govresearchgate.net

The most widely accepted mechanism of action involves the reductive activation of the nitro group within the target cell. nih.gov

Bioactivation : Organism-specific enzymes, known as nitroreductases, reduce the nitroaromatic compound. nih.gov

Generation of Toxic Intermediates : This reduction process generates reactive species, such as nitroso and hydroxylamino intermediates, as well as superoxide (B77818) radicals. nih.gov

Cellular Damage : These reactive intermediates are highly toxic and can cause widespread cellular damage. A primary mode of action is the covalent binding to and damage of DNA, leading to cell death. nih.gov

This mechanism is central to the activity of well-known drugs like metronidazole (B1676534) (an antibacterial and antiprotozoal) and chloramphenicol. encyclopedia.pubnih.gov Beyond this general pathway, some nitro-compounds exhibit more specific actions. For example, certain nitrotriazole derivatives show antifungal activity by inhibiting the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungi. This inhibition is attributed to a strong electrostatic interaction between the nitro group and the iron in the enzyme's heme group. nih.gov

The structure of this compound contains the key nitroaromatic scaffold necessary for this type of bioactivity. The presence of a fluorine atom is also noteworthy, as fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov Therefore, it is plausible that this compound or its derivatives could exhibit antimicrobial properties, contingent on their ability to enter microbial cells and be reduced by intracellular nitroreductases.

Interactive Table: Examples of Bioactive Nitroaromatic Compounds

| Compound | Class | Primary Use | Mechanism of Action |

|---|---|---|---|

| Metronidazole | 5-Nitroimidazole | Antibacterial, Antiparasitic | Reductive activation to DNA-damaging intermediates. encyclopedia.pubnih.gov |

| Chloramphenicol | Nitrobenzene derivative | Antibacterial | Reductive activation; also inhibits protein synthesis. nih.gov |

| Nitrotriazoles | Azole derivative | Antifungal | Inhibition of 14α-demethylase via nitro group interaction. nih.gov |

| Nitrofurantoin | Nitrofuran | Antibacterial (UTIs) | Reductive activation to reactive intermediates that damage ribosomal proteins and DNA. |

Methodological Aspects of Toxicity Prediction using QSAR/QSTR Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are powerful in silico tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. nih.gov These methods are particularly valuable for assessing the potential hazards of new or untested compounds like this compound, reducing the need for extensive animal testing. nih.gov

For nitroaromatic compounds, numerous QSAR/QSTR studies have been conducted to model their toxicity against various organisms, such as the ciliate Tetrahymena pyriformis and rodents. nih.govnih.govmdpi.com These models establish a mathematical relationship between a compound's toxicity (the dependent variable) and a set of calculated molecular properties known as descriptors (the independent variables).

Key molecular descriptors found to be significant in predicting the toxicity of nitrobenzenes include:

Hydrophobicity : Often represented by the octanol-water partition coefficient (logP), this descriptor relates to a chemical's ability to cross biological membranes. researchgate.net

Electronic Properties : Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), Parr's electrophilicity index (ω), and halfwave reduction potential (E₁₂) are crucial. nih.govresearchgate.net They quantify the molecule's ability to accept electrons, which is directly related to the reductive activation mechanism and electrophilic reactivity that drives toxicity. researchgate.net

Steric and Structural Factors : Molecular weight, molar refractivity, and descriptors that account for the presence and position of substituents also play a role in the models. nih.govisca.me

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Regression (SVR) are used to build the predictive models. nih.govmdpi.comresearchgate.net A robust QSAR model is characterized by high correlation coefficients (R²) and strong performance in internal and external validation tests. researchgate.net

Interactive Table: Common Descriptors in QSAR/QSTR Models for Nitroaromatic Toxicity

| Descriptor Class | Specific Descriptor | Relevance to Toxicity |

|---|---|---|

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Governs absorption, distribution, and membrane transport. researchgate.net |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the propensity to accept electrons, relating to reductive bioactivation. nih.govresearchgate.net |

| Electronic | Electrophilicity Index (ω) | Measures the global electrophilic nature of the molecule, a key factor in toxic action. researchgate.net |

| Electronic | Halfwave Reduction Potential (E₁₂) | A direct measure of the ease of reduction of the nitro group. nih.gov |

| Structural | Molecular Weight / Molar Refractivity | Relates to the size and polarizability of the molecule. isca.me |

This table summarizes descriptors frequently used in QSAR studies of nitroaromatic compounds. nih.govresearchgate.netisca.me

Using these methodologies, the toxicity of this compound could be estimated. By calculating its specific molecular descriptors (logP, E-LUMO, etc.), its predicted toxicity could be determined using established QSAR models for nitroaromatics, providing a valuable preliminary risk assessment. The mutual influence of the fluoro, dimethyl, and nitro substituents on the benzene ring would be a determining factor in its predicted toxicity. nih.govtandfonline.com

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthetic Routes for Halogenated Nitroaromatics

The traditional synthesis of halogenated nitroaromatics, including 1-fluoro-4,5-dimethyl-2-nitrobenzene, often involves harsh reagents like mixed nitric and sulfuric acids, which present significant environmental and safety challenges. rsc.org Future research is increasingly focused on developing milder and more sustainable protocols.

Key emerging trends include:

Mechanochemistry: The use of ball milling to activate reagents under solvent-minimized conditions is a promising green alternative. rsc.org Research into activating bench-stable organic nitrating agents, such as those based on a saccharin (B28170) core, with a Lewis acid catalyst under mechanochemical conditions could provide an energy-efficient and less hazardous route to nitration. rsc.org

Photochemical Nitration: Utilizing UV radiation to induce the nitration of aromatic compounds is another green approach being explored. researchgate.netmjcce.org.mkmjcce.org.mk This method may involve a mechanism with NO₂· radicals and can be influenced by parameters like pH. researchgate.netmjcce.org.mk Adapting such photochemical methods could offer a more environmentally friendly synthesis pathway.

Novel Nitrating Agents: The development of innovative, safer nitrating agents is a significant area of research. Brønsted acidic ionic liquids and pyridine-SO₃H]NO₃ have been introduced as efficient organic reagents for the nitration of various aromatic compounds, often at room temperature and without the need for co-catalysts.

Flow Chemistry: Transferring synthetic processes from batch to continuous flow systems can enhance safety, scalability, and efficiency, contributing to a more sustainable manufacturing practice for compounds like halogenated nitroaromatics. researchgate.net

Halogen Exchange Fluorination: For fluorinated aromatics, halogen exchange fluorination using reagents like potassium fluoride (B91410) with a phase transfer catalyst presents a viable synthetic strategy that can be optimized for high yield and conversion rates, reducing reliance on more hazardous fluorinating agents. researchgate.net

Table 1: Comparison of Traditional and Emerging Green Synthesis Methods for Nitroaromatics

| Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Mixed Acid | HNO₃/H₂SO₄ | Harsh, controlled temperature | Effective, well-established | Toxic, explosive, acid waste, low functional group tolerance rsc.org |

| Mechanochemistry | Solid Nitrating Agent, Lewis Acid | Ball milling, minimal solvent | Reduced solvent use, energy efficient, milder conditions rsc.org | May require high energy for electron-deficient substrates rsc.org |

| Photochemical Nitration | Nitrite (B80452) ions, UV light | Aqueous systems, specific pH | Uses light energy, potentially milder conditions researchgate.netmjcce.org.mk | Requires specific equipment, mechanism can be complex researchgate.netmjcce.org.mk |

| Flow Chemistry | Various (e.g., Pt-V/C catalyst, H₂) | Continuous flow reactor | Enhanced safety, scalability, reproducibility, efficiency researchgate.net | Initial setup cost, potential for catalyst deactivation researchgate.net |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound requires the application of sophisticated analytical and theoretical methods.

Advanced Spectroscopic Techniques: Future research will benefit from moving beyond routine analysis to more advanced techniques.

Multidimensional NMR: 2D NMR spectroscopy can provide detailed correlations between different nuclei, elucidating the complex molecular structure and subtle conformational details. numberanalytics.com

Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Resonance Raman Spectroscopy offer high sensitivity for probing molecular vibrations and interactions, which could be applied to study the adsorption of this compound on various surfaces or its role in complex matrices. numberanalytics.commdpi.comresearchgate.net